4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
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Overview
Description
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid is an organic compound with the molecular formula C({12})H({14})N({2})O({6}) This compound features a nitro group, an ethoxy group, and an amino group attached to a phenyl ring, along with a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid, to form the corresponding amine.
Condensation: The amine is then reacted with maleic anhydride under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Common nucleophiles for substitution reactions include halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino and ethoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Methoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid
- 4-((4-Ethoxy-2-aminophenyl)amino)-4-oxobut-2-enoic acid
- 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxobut-2-enoic acid derivatives
Uniqueness
This compound is unique due to the presence of both nitro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides a distinct set of chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12N2O6 |
---|---|
Molecular Weight |
280.23 g/mol |
IUPAC Name |
(Z)-4-(4-ethoxy-2-nitroanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H12N2O6/c1-2-20-8-3-4-9(10(7-8)14(18)19)13-11(15)5-6-12(16)17/h3-7H,2H2,1H3,(H,13,15)(H,16,17)/b6-5- |
InChI Key |
FLESIQSNLIUBLG-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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